Thalidomide-5-propoxyethanamine is a derivative of thalidomide, which has gained attention for its role as a cereblon ligand. It is primarily utilized in the context of targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. This compound facilitates the recruitment of the cereblon protein, which is essential for various biological processes, including the modulation of immune responses and the treatment of certain cancers. The molecular formula for thalidomide-5-propoxyethanamine is , with a molecular weight of 359.38 g/mol and a CAS number of 2357107-60-7 .
The synthesis of thalidomide derivatives, including thalidomide-5-propoxyethanamine, typically involves several steps:
This method emphasizes environmentally friendly practices by avoiding pyrophoric reagents and complex purification techniques.
Thalidomide-5-propoxyethanamine features a complex structure that can be represented by its molecular formula . The compound consists of a phthalimide core linked to an amine group through an ethyl ether chain. The structural representation includes:
The precise three-dimensional conformation plays a crucial role in its biological activity and interaction with target proteins .
Thalidomide-5-propoxyethanamine participates in various chemical reactions primarily related to its function as a ligand in PROTAC technology:
The compound’s ability to engage in selective degradation pathways makes it valuable for therapeutic applications targeting cancerous cells.
The mechanism of action for thalidomide-5-propoxyethanamine revolves around its interaction with cereblon:
By modulating the activity of these proteins, thalidomide-5-propoxyethanamine exhibits anti-cancer properties.
These properties influence both the formulation and therapeutic application of thalidomide-5-propoxyethanamine.
Thalidomide-5-propoxyethanamine has several scientific uses:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8